molecular formula C13H19N3O B1408690 3-(4-(Dimethylamino)piperidin-1-yl)isonicotinaldehyde CAS No. 1774895-14-5

3-(4-(Dimethylamino)piperidin-1-yl)isonicotinaldehyde

Cat. No.: B1408690
CAS No.: 1774895-14-5
M. Wt: 233.31 g/mol
InChI Key: JXVZQWZNYOUYQR-UHFFFAOYSA-N
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Description

3-(4-(Dimethylamino)piperidin-1-yl)isonicotinaldehyde is a chemical compound with the molecular formula C13H19N3O. It is a derivative of isonicotinaldehyde and contains a piperidine ring substituted with a dimethylamino group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Dimethylamino)piperidin-1-yl)isonicotinaldehyde typically involves the reaction of isonicotinaldehyde with 4-(dimethylamino)piperidine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The production process is carefully monitored to maintain the desired specifications and to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Dimethylamino)piperidin-1-yl)isonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

3-(4-(Dimethylamino)piperidin-1-yl)isonicotinaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and to develop new biochemical assays.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-(4-(Dimethylamino)piperidin-1-yl)isonicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinaldehyde: A precursor to 3-(4-(Dimethylamino)piperidin-1-yl)isonicotinaldehyde, used in similar applications.

    4-(Dimethylamino)piperidine: Another precursor, also used in the synthesis of various compounds.

    Piperidine derivatives: A broad class of compounds with similar structures and applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications, where it can be used to develop new materials, drugs, and biochemical assays.

Properties

IUPAC Name

3-[4-(dimethylamino)piperidin-1-yl]pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-15(2)12-4-7-16(8-5-12)13-9-14-6-3-11(13)10-17/h3,6,9-10,12H,4-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVZQWZNYOUYQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=CN=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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